molecular formula C14H20BBrO2 B1519969 2-(2-(2-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 850567-53-2

2-(2-(2-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B1519969
CAS No.: 850567-53-2
M. Wt: 311.02 g/mol
InChI Key: MXPUVJQWJQJUND-UHFFFAOYSA-N
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Description

2-(2-(2-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 850567-53-2) is a high-purity organoboron compound with the molecular formula C14H20BBrO2 and a molecular weight of 311.02 g/mol . This reagent integrates two highly valuable functional groups—a boronic ester (1,3,2-dioxaborolane) and an alkyl bromide—within a single molecule, making it a versatile and critical synthetic intermediate for advanced organic synthesis and drug discovery research . Its primary research value lies in its application as a key building block in cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a powerful method for forming carbon-carbon bonds between aryl and alkyl groups . In this reaction, the boronic ester moiety reacts with an organic halide under palladium catalysis, while the bromoethyl side chain can serve as an electrophilic site for further functionalization or as a handle for constructing more complex molecular architectures . This bifunctionality allows researchers to efficiently build complex molecules, such as in the stereoselective synthesis of natural products like stegobinone, where similar α-haloboronic esters are used to install chiral centers . The compound should be stored under an inert atmosphere and kept refrigerated (2-8°C) to ensure stability . This product is intended For Research Use Only and is not intended for diagnostic, therapeutic, or consumer use.

Properties

IUPAC Name

2-[2-(2-bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BBrO2/c1-13(2)14(3,4)18-15(17-13)12-8-6-5-7-11(12)9-10-16/h5-8H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPUVJQWJQJUND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657281
Record name 2-[2-(2-Bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850567-53-2
Record name 2-[2-(2-Bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850567-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[2-(2-Bromoethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657281
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Boronic Acids

Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups (OH). They are known to be mild Lewis acids, which means they can accept an electron pair. Boronic acids are generally stable and easy to handle, making them important in organic synthesis.

Biological Activity

2-(2-(2-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound with potential applications in medicinal chemistry and biochemistry. Its structural attributes suggest that it may exhibit significant biological activity, particularly in the context of cancer treatment and cellular signaling pathways. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure and Properties

The compound has the molecular formula C14H20BBrO2C_{14}H_{20}BBrO_2 and features a dioxaborolane ring structure that is known for its ability to participate in various chemical reactions. The presence of the bromoethyl group may enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC14H20BBrO2
Molecular Weight305.12 g/mol
CAS Number850567-53-2
Boiling PointNot available

Anticancer Properties

Recent studies have explored the anticancer properties of boron-containing compounds. For instance, research indicates that derivatives of boronic acids can inhibit cancer cell growth by modulating cellular signaling pathways. A notable study demonstrated that compounds similar to this compound exhibited selective toxicity towards tumorigenic cells while sparing non-tumorigenic cells at concentrations as low as 10 µM .

The mechanism of action for this compound appears to involve interference with key signaling pathways that regulate cell proliferation and migration. Specifically, it has been shown to affect the localization and levels of specific phosphoproteins involved in cancer cell motility and growth inhibition . The exact pathways remain under investigation but are thought to include modulation of c-MET signaling, which is crucial in various cancers.

Study 1: Growth Inhibition in Cancer Cell Lines

A study conducted on murine liver cell lines assessed the growth inhibition properties of various boron-containing compounds. The findings indicated that certain derivatives could effectively inhibit the growth of hepatocellular carcinoma cells while having negligible effects on healthy liver cells .

Study 2: Cellular Migration Assays

Another investigation focused on the compound's ability to inhibit cancer cell migration. The results highlighted that treatment with this compound significantly reduced the migratory capacity of cancer cells in vitro, suggesting potential applications in preventing metastasis .

Safety and Toxicity

While exploring its biological activity, it is essential to consider safety profiles. Preliminary toxicity assessments indicate that the compound may cause skin irritation and is harmful if ingested . Further toxicological studies are required to establish a comprehensive safety profile for potential therapeutic use.

Scientific Research Applications

Suzuki-Miyaura Cross-Coupling Reaction

One of the primary applications of this compound is in the Suzuki-Miyaura reaction, a widely used method for forming carbon-carbon bonds. The presence of the bromine atom allows for effective coupling with aryl or vinyl boron compounds to create complex organic molecules. This reaction is crucial in synthesizing pharmaceuticals and agrochemicals.

Polymer Synthesis

The compound is instrumental in synthesizing polymers through chain-growth polymerization techniques. Specifically, it can be used as a monomer or a comonomer in the production of functionalized polymers that exhibit desired properties for various applications, including drug delivery systems and advanced materials.

Anticancer Agents

Research indicates that derivatives of boronic acids have potential as anticancer agents due to their ability to inhibit proteasomes and disrupt cancer cell proliferation. The incorporation of 2-(2-(2-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into drug design can enhance the efficacy of therapeutic compounds targeting cancer cells.

Targeted Drug Delivery

The compound can be utilized in targeted drug delivery systems where boronate esters facilitate the transport of drugs to specific tissues or cells. This targeting capability is essential for reducing side effects and improving treatment outcomes in various diseases.

Nanoparticle Synthesis

In nanotechnology, this compound serves as a precursor for synthesizing boron-doped nanoparticles. These nanoparticles have applications in catalysis and as contrast agents in imaging technologies due to their unique electronic properties.

Sensor Development

The reactivity of boronic acids with diols makes this compound suitable for developing chemical sensors that detect glucose and other biomolecules. Such sensors are vital in medical diagnostics and monitoring.

Data Table: Applications Overview

Application AreaSpecific Use CaseMechanism/Process
Organic SynthesisSuzuki-Miyaura Cross-CouplingFormation of carbon-carbon bonds
Polymer SynthesisFunctionalized polymersChain-growth polymerization
Medicinal ChemistryAnticancer agentsInhibition of proteasomes
Targeted drug deliveryBoronate ester transport
NanotechnologyNanoparticle synthesisBoron-doping for enhanced properties
Sensor developmentReactivity with biomolecules

Case Study 1: Polymer Applications

A study demonstrated the use of this compound in synthesizing a series of functionalized polyolefins with improved thermal stability and mechanical properties. The resulting materials showed promise for applications in automotive components and packaging.

Case Study 2: Anticancer Activity

In preclinical trials, derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the disruption of proteasomal activity, highlighting its potential as a lead compound for developing new anticancer therapies.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

The target compound’s reactivity and applications are influenced by its ortho-substituted bromoethyl group. Key structural analogs include:

Compound Name Substituent Position/Type Key Applications/Reactivity Reference
2-(4-(Bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Para-bromomethyl Alkylation intermediates, polymer synthesis
2-(2-(5-Chloropent-3-en-1-yl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Ortho-chloropentenyl Intramolecular Pd-catalyzed cross-coupling
2-(5-(1,3-Dioxolan-2-yl)thiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Thiophene-dioxolane Dye-sensitized solar cells (DSSC)
2-(4-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Para-fluoro Fluorophore synthesis, H2O2 detection
  • However, the ethyl spacer may enhance flexibility for intramolecular reactions .
  • Reactivity in Alkylation : Unlike bromomethyl analogs (e.g., ), the bromoethyl group enables two-step alkylation via elimination to form a vinyl intermediate, expanding utility in cascade reactions .

Halogen and Functional Group Modifications

  • Bromine vs. Chlorine : Bromine’s higher leaving-group ability compared to chlorine (e.g., in ) enhances the target compound’s suitability for nucleophilic substitutions.
  • Fluorine Substitution : Fluorinated analogs (e.g., ) exhibit improved metabolic stability in drug candidates but lack the alkylation versatility of bromoethyl derivatives.

Cross-Coupling Reactions

  • Suzuki-Miyaura : The boronate group couples with aryl halides (e.g., Pd-mediated synthesis of biaryls for anticancer agents ).
  • Intramolecular Allyl-Aryl Coupling : Chloropentenyl analogs undergo Pd-catalyzed cyclization to form carbocycles , a pathway feasible for the bromoethyl derivative.

Preparation Methods

Direct Esterification of 2-(2-Bromoethyl)phenylboronic Acid with Pinacol

Method Overview:

The most common and efficient preparation involves the reaction of 2-(2-bromoethyl)phenylboronic acid with pinacol under anhydrous conditions to form the corresponding pinacol boronate ester.

Reaction Scheme:

$$
\text{2-(2-Bromoethyl)phenylboronic acid} + \text{Pinacol} \xrightarrow[\text{anhydrous}]{\text{solvent, heat}} \text{2-(2-(2-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane} + H_2O
$$

Typical Conditions:

  • Solvent: Anhydrous acetonitrile, toluene, or dichloromethane
  • Temperature: Room temperature to reflux (20–110 °C depending on solvent)
  • Reaction Time: 1.5 to several hours
  • Dehydrating Agent: Molecular sieves or anhydrous magnesium sulfate to remove water formed during esterification
  • Yield: Generally high (>95%)

Procedure Details:

  • A suspension of 2-(2-bromoethyl)phenylboronic acid is stirred in anhydrous solvent.
  • Pinacol is added slowly to the mixture.
  • The reaction is stirred until a clear solution is obtained, indicating complete conversion.
  • The solvent and water are removed under reduced pressure at mild temperatures (30–35 °C).
  • The crude product is isolated as a light yellow solid and can be purified by recrystallization or chromatography if needed.

Example Data from Related Compound Synthesis:

Parameter Value
Starting boronic acid 4-bromophenylboronic acid (analogue)
Pinacol amount Slight excess (1.02 equiv.)
Solvent Acetonitrile
Temperature 20 °C
Reaction time 1.5 hours
Yield 99.7%
Product appearance Light yellow solid

Note: Although this example is for 2-(4-bromophenyl) derivative, the method is directly applicable to the 2-(2-bromoethyl)phenyl analogue due to similar reactivity patterns.

Industrial and Scale-Up Considerations

  • Continuous Flow Synthesis: Industrial production can benefit from continuous flow reactors, which provide precise control over reaction parameters such as temperature, mixing, and residence time, improving yield and purity.
  • Automation: Automated reagent addition and in-line monitoring (e.g., IR or NMR spectroscopy) enhance reproducibility.
  • Purification: Crystallization or chromatography is used to achieve high purity suitable for pharmaceutical or advanced material applications.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Advantages Yield (%) Notes
Direct esterification with pinacol 2-(2-Bromoethyl)phenylboronic acid Pinacol, anhydrous solvent, heat, drying agent Simple, high yield >95 Most common laboratory method
Bromination of ethyl precursor 2-(2-Ethyl)phenylboronic acid pinacol ester NBS or Br2, radical initiator, mild temp Selective bromination Moderate to high Requires two steps, careful control
Continuous flow synthesis (industrial) Same as direct esterification Flow reactor, automated controls Scalable, reproducible High Suitable for large-scale production

Research Findings and Analytical Data

  • NMR Spectroscopy: The boronate ester formation is confirmed by the disappearance of boronic acid OH signals and appearance of characteristic pinacol methyl singlets (~1.3 ppm in ^1H NMR).
  • Yield and Purity: Reported yields for similar compounds exceed 95%, with purity confirmed by NMR and HPLC.
  • Stability: The pinacol boronate esters are stable under ambient conditions but should be stored under inert atmosphere to prevent hydrolysis.

Q & A

Q. Table 1: Key Reaction Conditions

StepReagents/ConditionsYieldPurity
1Catecholborane, THF, 95°C, 6 h89%90–94%
2Heptane, −40°C precipitation85%>95%

How can spectroscopic techniques confirm the structure and purity of this compound?

Answer:

  • 1^1H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), bromoethyl CH2_2 (δ 3.38 ppm, triplet), and pinacol methyl groups (δ 1.26 ppm). Absence of δ 6.5–7.0 ppm peaks rules out catechol contamination .
  • 11^{11}B NMR : A sharp singlet near δ 30 ppm confirms boronic ester formation .
  • IR : B-O stretching at ~1350 cm1^{-1} and absence of OH stretches (>3000 cm1^{-1}) validate esterification .

Note : For ambiguous signals, use 2D NMR (e.g., HSQC) to resolve structural isomerism or decomposition byproducts .

How does the bromoethyl group influence reactivity in cross-coupling reactions?

Answer:
The bromoethyl moiety acts as a latent electrophile, enabling sequential functionalization:

Suzuki-Miyaura Coupling : The boronic ester participates in aryl-aryl bond formation.

Nucleophilic Substitution : Post-coupling, the bromoethyl group undergoes SN2 reactions (e.g., with amines or thiols) to install diverse substituents .

Q. Table 2: Reactivity Comparison with Analogues

SubstituentReactivity in Suzuki CouplingSecondary Functionalization
Bromoethyl (target)ModerateHigh (via SN2)
ChlorophenylHighLow
EthynylphenylLowHigh (click chemistry)

How can researchers optimize conditions to minimize premature cleavage of the bromoethyl group?

Answer:

  • Solvent Choice : Use polar aprotic solvents (e.g., THF or DCM) to stabilize the boronic ester while limiting SN2 reactivity .
  • Temperature Control : Maintain reactions below 50°C to prevent β-hydride elimination or bromide displacement .
  • Catalyst Screening : Pd(PPh3_3)4_4 minimizes side reactions compared to stronger bases (e.g., K2_2CO3_3) in Suzuki couplings .

What strategies resolve discrepancies in NMR data between synthetic batches?

Answer:

  • Contamination Check : Compare 1^1H NMR with reference spectra (e.g., δ 1.26 ppm pinacol peaks). Catechol contamination shows δ 6.8–7.0 ppm aromatic signals .
  • Decomposition Analysis : Heat a sample to 60°C for 1 h and re-run NMR. New peaks at δ 4.5–5.0 ppm suggest boronic acid formation .
  • Isomer Differentiation : Use NOESY to distinguish ortho/meta substitution if synthetic pathways favor unintended regiochemistry .

How can derivatives of this compound be designed for enhanced stability?

Answer:

  • Steric Shielding : Replace the bromoethyl group with bulkier substituents (e.g., 2-bromo-3,5-dimethylphenyl) to hinder hydrolysis .
  • Electron-Withdrawing Groups : Introduce fluorine or nitro groups on the phenyl ring to stabilize the boronic ester via resonance .

Q. Table 3: Derivative Design Guidelines

ModificationStability ImpactReactivity Trade-off
Bulkier substituents↑ Stability↓ Coupling efficiency
Electron-withdrawing↑ Stability↓ Nucleophilicity

How do solvent and catalyst choices affect efficiency in multi-step syntheses?

Answer:

  • Solvent Polarity : DCM enhances boronic ester stability but slows SN2 reactions; DMF accelerates substitutions but risks ester hydrolysis .
  • Catalyst Systems : NiCl2_2/dppf enables selective cross-coupling of the boronic ester without bromide displacement, whereas Pd catalysts may require protecting groups .

Methodological Tip : Screen solvents (DCM vs. THF) and catalysts (Pd vs. Ni) using high-throughput experimentation to balance yield and selectivity .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-(2-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
Reactant of Route 2
2-(2-(2-Bromoethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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